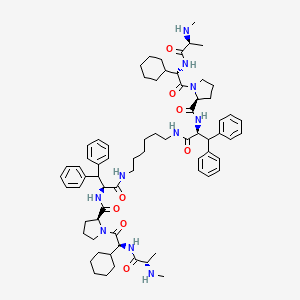
钙黄绿素
描述
科学研究应用
Calcein has a wide range of scientific research applications, including:
作用机制
Target of Action
Calcein, also known as fluorexon, is a fluorescent dye that primarily targets intracellular esterases . These esterases play a crucial role in the conversion of Calcein AM (non-fluorescent) to Calcein (fluorescent), which is used to indicate cellular health .
Mode of Action
Calcein AM, a non-fluorescent, cell-permeable derivative of calcein, is widely used in cell viability measurements . The carboxylic acid groups on calcein are modified with AM (acetomethoxy) groups, which endow calcein AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the AM groups are hydrolyzed by intracellular esterases, restoring the fluorescent calcein molecule, which is then trapped in the cell and emits strong green fluorescence . This fluorescence is directly proportional to the esterase activity within the cell .
Biochemical Pathways
The primary biochemical pathway involved in the action of calcein is the esterase-mediated hydrolysis of calcein AM. This process converts the non-fluorescent calcein AM into the fluorescent calcein, which is then retained within the cell . The fluorescence intensity of calcein is used as an indicator of cellular health and viability .
Pharmacokinetics
The pharmacokinetics of calcein, particularly when loaded into liposomes, has been studied. It was found that there was a 4.5-fold increase in the vitreous half-life of calcein loaded in liposomes, compared with the free solution . This suggests that liposomal delivery can significantly enhance the bioavailability of calcein.
Result of Action
The primary result of calcein’s action is the generation of a strong green fluorescence within live cells. This fluorescence is used as an indicator of cellular health and viability . Calcein is commonly used as an indicator of lipid vesicle leakage . In addition, it has been shown that calcein-modified CeO2 nanoparticles have selective cytotoxicity, inducing the death of human osteosarcoma cells and modulating the expression of key genes responsible for cell redox status as well as proliferative and migration activity .
Action Environment
The action of calcein is influenced by several environmental factors. For instance, the concentration of calcein AM can be optimized for different types of cells . Additionally, the presence of nonionic detergents like Pluronic® F-127 can increase the aqueous solubility of AM esters . Furthermore, the temperature at which cells are incubated with calcein AM can affect the degree of fluorescence .
生化分析
Biochemical Properties
Calcein interacts with intracellular esterases to produce a hydrophilic, strongly fluorescent compound that is retained in the cytoplasm . The measured fluorescence intensity is proportional to the number of viable cells within a sample . Calcein self-quenches at concentrations above 70 mM and is commonly used as an indicator of lipid vesicle leakage .
Cellular Effects
Calcein AM is used as a viability indicator to detect live cells . It has been associated with several drug-related assays, including cytotoxicity, oxidative function, and neurotoxicity . The calcein AM viability assay is a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension .
Molecular Mechanism
The calcein-AM (calcein-acetoxymethyl ester) method is a widely used technique that is supposed to assay the intracellular ‘labile iron pool’ (LIP) . When cells in culture are exposed to this ester, it passes the plasma membrane and reacts with cytosolic unspecific esterases . One of the reaction products, calcein, is a fluorochrome and a hydrophilic alcohol to which membranes are non-permeable and which, consequently, is retained within the cytosol of cells .
Temporal Effects in Laboratory Settings
The calcein AM assay is a simple sensitive assay for measuring cell viability, cell proliferation, or to assess cytotoxicity in adherent cells or those in suspension . The measured fluorescence intensity is proportional to the number of viable cells within a sample . The optimal concentration of calcein AM may vary depending on cell type .
Metabolic Pathways
Calcein is involved in the intracellular ‘labile iron pool’ (LIP) . It reacts with cytosolic unspecific esterases . A requirement for the assay to be able to demonstrate cellular LIP in total is that such iron be localized in the cytosol and not in a membrane-limited compartment .
Transport and Distribution
Calcein AM passes the plasma membrane and reacts with cytosolic unspecific esterases . One of the reaction products, calcein, is a fluorochrome and a hydrophilic alcohol to which membranes are non-permeable and which, consequently, is retained within the cytosol of cells .
Subcellular Localization
Calcein is retained within the cytosol of cells . It does not significantly chelate iron at <pH 5 . In the present study, it is shown that the calcein-AM method does not capture lysosomal low-mass iron and, therefore, that the method seriously underestimates total cellular labile iron .
准备方法
Synthetic Routes and Reaction Conditions
Calcein can be synthesized through a multi-step process involving the reaction of fluorescein with ethylenediaminetetraacetic acid (EDTA) under specific conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires careful control of temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of calcein involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization and filtration to achieve high purity levels suitable for various applications .
化学反应分析
Types of Reactions
Calcein undergoes several types of chemical reactions, including:
Reduction: The reduction of calcein is less common but can occur under specific conditions.
Substitution: Calcein can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of calcein can result in the formation of oxidized derivatives with altered fluorescence properties .
相似化合物的比较
Similar Compounds
Fura-2: Another calcium indicator dye used in biological research.
Furaptra: Similar to Fura-2, used for calcium imaging.
Indo-1: A dual-wavelength calcium indicator.
Aequorin: A calcium-binding protein used in bioluminescence assays.
Uniqueness of Calcein
Calcein is unique due to its ability to self-quench at high concentrations and its specific excitation and emission wavelengths, making it highly suitable for various fluorescence-based applications . Its ability to permeate cell membranes and be converted by intracellular esterases into a fluorescent form also sets it apart from other similar compounds .
属性
IUPAC Name |
2-[[7'-[[bis(carboxymethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O13/c33-21-7-23-19(5-15(21)9-31(11-25(35)36)12-26(37)38)30(18-4-2-1-3-17(18)29(43)45-30)20-6-16(22(34)8-24(20)44-23)10-32(13-27(39)40)14-28(41)42/h1-8,33-34H,9-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAKNSWVGKMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C(=C4)CN(CC(=O)O)CC(=O)O)O)OC5=C3C=C(C(=C5)O)CN(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange powder; [Acros Organics MSDS] | |
| Record name | Fluorexon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1461-15-0 | |
| Record name | Calcein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oftasceine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oftasceine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | calcein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-[(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl)bis(methylene)]bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oftasccine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OFTASCEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0YM2B16TS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)




![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)
![2-[(2,4-Dichlorobenzoyl)amino]-5-(pyrimidin-2-yloxy)benzoic acid](/img/structure/B1668145.png)


![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)
